molecular formula C5H2F3N3O4 B3055520 5-Nitro-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 652-43-7

5-Nitro-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B3055520
CAS No.: 652-43-7
M. Wt: 225.08 g/mol
InChI Key: BOZXEOUYOAGQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids, such as sulfuric acid, and fluorinating agents like Selectfluor® .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrimidines, and various fluorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Nitro-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a nitro group, trifluoromethyl group, and tetrahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-nitro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3O4/c6-5(7,8)2-1(11(14)15)3(12)10-4(13)9-2/h(H2,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZXEOUYOAGQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322285
Record name NSC400846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-43-7
Record name NSC400846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC400846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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